molecular formula C16H14ClFO2 B1327498 3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone CAS No. 898774-90-8

3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327498
CAS No.: 898774-90-8
M. Wt: 292.73 g/mol
InChI Key: OKTZJVRHYPGSGE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-15(18)14(17)10-12/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTZJVRHYPGSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644236
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-90-8
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . The reaction conditions typically include anhydrous aluminum chloride (AlCl3) as the catalyst and a solvent such as dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
  • Molecular Formula : C₁₆H₁₄ClFO₂
  • Molecular Weight : 292.73 g/mol
  • CAS No.: 898774-90-8
  • Physical Properties :
    • Boiling Point : 424.3 ± 45.0 °C (predicted)
    • Density : 1.228 ± 0.06 g/cm³

Structural Features: The compound consists of a propiophenone backbone with:

  • A 3-chloro-4-fluorophenyl group at the ketone position.
  • A 3-methoxyphenyl substituent at the β-carbon. The methoxy group (-OCH₃) contributes electron-donating effects, enhancing polarity and influencing reactivity compared to non-oxygenated analogs .

Comparison with Similar Compounds

Substituent Position and Halogenation Variations

Compound Name CAS No. Substituents Molecular Formula Boiling Point (°C) Key Differences Reference
2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone 898775-04-7 2'-Cl, 4'-F, 3-OCH₃-phenyl C₁₆H₁₄ClFO₂ 404.9 ± 40.0 Chloro at 2' instead of 3'; lower boiling point due to reduced steric hindrance
3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone 898790-93-7 3'-Cl, 4'-F, 3-CH₃-phenyl C₁₆H₁₄ClFO Not reported Methyl group (-CH₃) instead of methoxy (-OCH₃); reduced polarity and solubility
3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone 923230-19-7 3'-Cl, 4'-F, 3-F-phenyl C₁₅H₁₁ClF₂O Not reported Fluorine replaces methoxy; electron-withdrawing effects alter reactivity

Key Observations :

  • Positional Isomerism : Chloro substitution at 2' (CAS 898775-04-7) vs. 3' (target compound) impacts steric and electronic interactions. The 3'-chloro configuration may enhance thermal stability, as reflected in the higher boiling point (424.3°C vs. 404.9°C) .
  • Functional Group Effects: Replacing methoxy (-OCH₃) with methyl (-CH₃) (CAS 898790-93-7) reduces polarity, likely decreasing solubility in polar solvents.

Thiomethyl and Brominated Analogs

Compound Name CAS No. Substituents Molecular Formula Key Features Reference
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 898781-63-0 3'-Cl, 5'-F, 4-SCH₃-phenyl C₁₆H₁₄ClFOS Thiomethyl (-SCH₃) enhances sulfur-mediated reactivity (e.g., nucleophilic substitutions)
3-(4-Bromophenyl)-4'-chloropropiophenone Not provided 4-Br-phenyl, 4'-Cl C₁₅H₁₂BrClO Bromine increases molecular weight and may influence halogen bonding

Key Observations :

  • Thiomethyl Group : The -SCH₃ group in CAS 898781-63-0 introduces sulfur, which can participate in redox reactions or coordinate with metals, distinguishing it from oxygenated analogs .
  • Brominated Derivatives : Bromine’s larger atomic radius compared to chlorine or fluorine may enhance steric effects and alter crystal packing .

Reactivity Trends

  • Methoxy vs.

Biological Activity

3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological interactions, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClFO2C_{16}H_{14}ClFO_2. The compound features a propiophenone core structure, with a methoxy group and halogen substituents that may influence its biological activity. The presence of chlorine and fluorine atoms suggests potential interactions with biological targets, enhancing its reactivity.

Synthesis Methods

The synthesis of this compound can be accomplished through various organic reactions, such as:

  • Friedel-Crafts Acylation : Utilizing acetyl chloride in the presence of a Lewis acid catalyst to form the propiophenone backbone.
  • Halogenation : Introducing chlorine and fluorine atoms via electrophilic aromatic substitution on the phenyl ring.
  • Methoxylation : Employing nucleophilic substitution methods to attach the methoxy group.

These methods require careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with methoxy groups have shown effectiveness against various pathogens, including bacteria and fungi. The structural modifications provided by halogen substituents may enhance this activity by altering the compound's lipophilicity and binding affinity to microbial targets .

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds. For example, derivatives containing methoxy and halogen substituents have been evaluated for their ability to inhibit tumor cell proliferation. The mechanism often involves inducing apoptosis through pathways involving caspases and other apoptotic markers .

Case Studies

  • Inhibition of Candida albicans : A related study demonstrated that certain chromanone derivatives inhibited the growth of Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) for effective compounds was found to be as low as 7.8 μg/mL, suggesting that structural features significantly influence antifungal activity .
  • Cell Line Studies : In vitro studies using human cancer cell lines have shown that compounds similar to this compound can reduce cell viability in a dose-dependent manner, indicating potential therapeutic applications in oncology .

The biological activity of this compound is hypothesized to result from its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The halogen atoms can enhance electrophilicity, facilitating interactions with nucleophilic sites on biomolecules.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2',4'-Dichloro-3-(3-methoxyphenyl)propiophenoneC16H14Cl2O2C_{16}H_{14}Cl_2O_2Different chlorination pattern
4-Chloro-3-(3-methoxyphenyl)propiophenoneC16H15ClO2C_{16}H_{15}ClO_2Lacks fluorination; only one chlorine atom
PropiophenoneC15H12OC_{15}H_{12}OBase structure without halogen substitutions

This table illustrates how variations in substituents affect the reactivity and biological properties of these compounds.

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